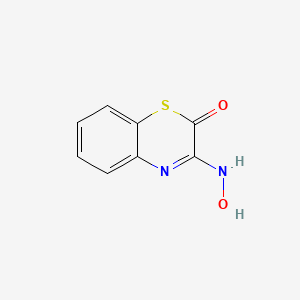

2H-1,4-Benzothiazine-2,3(4H)-dione 3-oxime

Description

Properties

IUPAC Name |

3-(hydroxyamino)-1,4-benzothiazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2S/c11-8-7(10-12)9-5-3-1-2-4-6(5)13-8/h1-4,12H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGDUYBWNEVQFRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(C(=O)S2)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70469584 | |

| Record name | 3-(Hydroxyamino)-2H-1,4-benzothiazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70469584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

903891-96-3 | |

| Record name | 3-(Hydroxyamino)-2H-1,4-benzothiazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70469584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2H-1,4-Benzothiazine-2,3(4H)-dione 3-oxime and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed exploration of 2H-1,4-Benzothiazine-2,3(4H)-dione 3-oxime (CAS 903891-96-3), a member of the versatile 1,4-benzothiazine family of heterocyclic compounds. While specific data for this exact molecule is limited in publicly accessible literature, this document synthesizes available information on the closely related dioxime dihydrate derivative and the broader class of 1,4-benzothiazines to offer valuable insights for research and development.

Introduction to the 1,4-Benzothiazine Scaffold

The 1,4-benzothiazine core is a privileged heterocyclic motif in medicinal chemistry, consisting of a benzene ring fused to a thiazine ring. This structural framework is analogous to phenothiazines, with a key difference being the ethylene linkage instead of a second benzene ring, which imparts a distinct three-dimensional conformation. This "folded" structure along the nitrogen-sulfur axis is a crucial determinant of the biological activity of these compounds.[1][2] Derivatives of 1,4-benzothiazine have demonstrated a wide array of pharmacological properties, making them a subject of intense research interest.[3][4]

Physicochemical and Structural Properties

Detailed experimental data for 2H-1,4-Benzothiazine-2,3(4H)-dione 3-oxime is not extensively reported. However, a comprehensive crystallographic study has been conducted on the closely related (2Z,3Z)-3,4-Dihydro-2H-1,4-benzothiazine-2,3-dione dioxime dihydrate, which provides significant structural insights.[5][6]

| Property | Data | Source |

| Molecular Formula | C8H7N3O2S·2H2O (for the dioxime dihydrate) | [5] |

| Molecular Weight | 245.26 g/mol (for the dioxime dihydrate) | [5] |

| Melting Point | 492 K (219 °C) (for the dioxime dihydrate) | [5] |

| Crystal System | Orthorhombic | [5] |

| Conformation | The thiazine ring adopts an envelope conformation. | [5][6] |

| Key Structural Feature | The crystal structure is stabilized by intermolecular N—H···O, O—H···O, and O—H···N hydrogen bonds. | [5][6] |

The planarity of the benzene ring and the puckered, envelope conformation of the thiazine ring are characteristic features that influence molecular interactions and biological activity.

Synthesis and Characterization

The synthesis of 1,4-benzothiazine derivatives can be achieved through various routes, often involving the condensation of 2-aminothiophenol with suitable precursors.[3][4][7]

Synthesis of (2Z,3Z)-3,4-Dihydro-2H-1,4-benzothiazine-2,3-dione dioxime dihydrate

A reported synthesis for the dioxime derivative provides a reliable experimental protocol.[5]

Experimental Protocol:

-

A solution of sodium bicarbonate (0.05 g, 0.6 mmol) in aqueous ethanol (10 ml) is added to a magnetically stirred solution of dichloroglyoxime (1.57 g, 10 mmol) in aqueous ethanol (15 ml).

-

A solution of 2-aminothiophenol (1.25 g, 10 mmol) in ethanol (15 ml) is added to the mixture at room temperature.

-

The resulting solution is stirred for 4 hours.

-

The mixture is filtered, and the filtrate is allowed to stand at room temperature for 24 hours.

-

The grey precipitate that forms is collected by filtration and washed with cold tetrahydrofuran (THF).

-

The crude product is recrystallized from 2-propanol, with crystallization occurring over one week.

This procedure highlights a straightforward condensation reaction to form the benzothiazine ring system. The causality behind these steps involves the initial formation of a reactive intermediate from dichloroglyoxime, which then undergoes cyclization with 2-aminothiophenol.

Synthesis Workflow

Caption: Synthetic pathway for the dioxime derivative.

Characterization Techniques

A combination of analytical methods is essential for the structural elucidation and purity assessment of these compounds.

-

X-ray Crystallography: Provides definitive information on the three-dimensional structure, bond lengths, angles, and intermolecular interactions.[5][6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the chemical structure and identifying the positions of substituents.

-

Infrared (IR) Spectroscopy: Helps in identifying key functional groups such as N-H, C=O, and C=N.

-

Mass Spectrometry (MS): Determines the molecular weight and provides information on the fragmentation patterns.

Potential Biological and Pharmacological Significance

While specific biological data for 2H-1,4-Benzothiazine-2,3(4H)-dione 3-oxime is scarce, the broader family of 1,4-benzothiazines exhibits a wide range of activities, suggesting potential avenues for investigation.

-

Antimicrobial and Antifungal Activity: Various 1,4-benzothiazine derivatives have been reported to possess antibacterial and antifungal properties.[1]

-

Anticancer and Antitumor Properties: The benzothiazine scaffold is found in compounds with potential as anticancer agents.[8][9]

-

Enzyme Inhibition: Certain derivatives have shown inhibitory activity against enzymes like acetylcholinesterase, which is relevant for the treatment of neurodegenerative diseases such as Alzheimer's.[10]

-

Calcium and Calmodulin Antagonism: Some 2H-1,4-benzothiazin-3(4H)-one derivatives have been investigated for their calcium and calmodulin antagonistic activities.[11]

-

Anti-inflammatory Activity: The related 2H-1,4-benzoxazin-3(4H)-one scaffold has been explored for its anti-inflammatory properties, suggesting a potential parallel for benzothiazines.[12]

The presence of the oxime functional group is also significant, as oximes are known to be versatile in medicinal chemistry, often used as intermediates and possessing their own biological activities.[5]

Future Research Directions

Given the limited specific data on 2H-1,4-Benzothiazine-2,3(4H)-dione 3-oxime, future research should focus on:

-

Comprehensive Synthesis and Characterization: Detailed spectroscopic analysis (NMR, IR, MS) is needed to build a complete data profile for this compound.

-

Biological Screening: A broad screening of its biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties, would be highly valuable.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of related derivatives would help in identifying the key structural features responsible for any observed biological activity.

-

Computational Modeling: Molecular docking studies could predict potential biological targets and guide the design of more potent analogs.

Conclusion

2H-1,4-Benzothiazine-2,3(4H)-dione 3-oxime belongs to a class of heterocyclic compounds with significant and diverse biological potential. While detailed information on this specific molecule is sparse, the available data on its close analog, the dioxime dihydrate, and the broader 1,4-benzothiazine family provide a strong foundation for future research. The synthesis is achievable through established methods, and the structural framework suggests a high likelihood of interesting pharmacological properties. This guide serves as a comprehensive starting point for researchers and drug development professionals interested in exploring the potential of this and related compounds.

References

- (2Z,3Z)

- 2H-1,4-Benzothiazine-2,3(4H)-dione 3-oxime - Apollo Scientific.

- 2H-1,4-Benzothiazin-3(4H)-one 97 5325-20-2.

- Synthesis and Study of Biological Activity of Some New 1,4-Benzothiazines.

- 2H1,4-Benzothiazin-3(4H-one - Chem-Impex.

- 2H-1,4-Benzothiazine-2,3(4H)-dione 3-oxime | SCBT - Santa Cruz Biotechnology.

- SYNTHESIS AND SPECTRAL STUDIES OF 4H- 1,4-BENZOTHIAZINE - IJCRT.org.

- Design, synthesis, and evaluation of 1,4-benzothiazine-3-one containing bisamide derivatives as dual inhibitors of Staphylococcus aureus with plausible application in a urinary c

-

Design, Synthesis, and Evaluation of Novel 2H-Benzo[b][1][5]thiazin-3(4H)-one Derivatives as New Acetylcholinesterase Inhibitors - MDPI.

- Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells - PMC.

- 3,4-Dihydro-2H-1,4-benzothiazine-2,3-dione dioxime dihydr

- Derivatives of benzo-1,4-thiazine-3-carboxylic acid and the corresponding amino acid conjug

-

Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][1][5]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells - PMC.

- 2H-1,4-BENZOTHIAZINE - precisionFDA.

- Synthesis, Properties and Application of Novel 2-Substituted Benzothiazole-Based Oxime Esters - MDPI.

- Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024) - PMC.

-

(PDF) SYNTHESIS OF NEW[1][5]-BENZOTHIAZINE DERIVATIVES - ResearchGate.

- Base induced synthesis of 4H-1,4-benzothiazines and their comput

- Synthesis of potential biologically active 1,2-benzothiazin-3-yl-quinazolin-4(3H) - PubMed.

Sources

- 1. researchgate.net [researchgate.net]

- 2. ijcrt.org [ijcrt.org]

- 3. Derivatives of benzo-1,4-thiazine-3-carboxylic acid and the corresponding amino acid conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. (2Z,3Z)-3,4-Dihydro-2H-1,4-benzothiazine-2,3-dione dioxime dihydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. chemimpex.com [chemimpex.com]

- 9. Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][1,4]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. 2H-1,4-苯并噻嗪-3(4H)-酮 97% | Sigma-Aldrich [sigmaaldrich.cn]

- 12. Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells - PMC [pmc.ncbi.nlm.nih.gov]

Biological activity of 2H-1,4-benzothiazine-2,3(4H)-dione derivatives

An In-Depth Technical Guide to the Biological Activity of 2H-1,4-Benzothiazine-2,3(4H)-dione Derivatives

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 2H-1,4-benzothiazine-2,3(4H)-dione scaffold is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry. Its unique structural features, including a fused benzene and thiazine ring system, make it a versatile template for the design of novel therapeutic agents. This guide provides a comprehensive overview of the diverse biological activities exhibited by derivatives of this core, delving into their anticancer, antimicrobial, neuroprotective, and anti-inflammatory properties. By synthesizing data from contemporary research, this document offers field-proven insights into the structure-activity relationships, mechanisms of action, and the critical experimental methodologies used to validate these activities. Detailed protocols and data presentation are provided to equip researchers with the practical knowledge required to explore this promising class of compounds.

Introduction: The 2H-1,4-Benzothiazine-2,3(4H)-dione Core

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals. Among these, structures containing both nitrogen and sulfur, such as the benzothiazines, are of particular interest due to their wide range of biological activities.[1][2] The 1,4-benzothiazine nucleus is a key pharmacophore found in molecules with applications as antitumor, antimicrobial, and anti-inflammatory agents.[1][3] The 2H-1,4-benzothiazine-2,3(4H)-dione derivative, specifically, presents a unique bicyclic system rich in functionality, offering multiple sites for chemical modification to modulate pharmacokinetic and pharmacodynamic properties. The exploration of its derivatives is driven by the consistent discovery of potent and selective biological effects, positioning this scaffold as a valuable starting point for drug discovery programs.

Spectrum of Biological Activities

Derivatives of the 2H-1,4-benzothiazine-2,3(4H)-dione core have demonstrated a remarkable breadth of pharmacological effects. The strategic modification of this scaffold allows for the fine-tuning of its interaction with various biological targets.

Anticancer Activity

The development of novel anticancer agents is a critical area of research. Several derivatives of the 1,4-benzothiazine family have shown significant potential in halting the proliferation and migration of cancer cells.[4]

Mechanism of Action: The anticancer effects of these derivatives are often multifactorial. Studies on analogous benzoxazine compounds, which share structural similarities, have shown that they can induce apoptosis (programmed cell death) through the elevation of reactive oxygen species (ROS) and subsequent DNA damage.[5][6] This increase in intracellular ROS creates a state of oxidative stress that cancer cells cannot overcome, triggering cell death pathways. Furthermore, some derivatives have been observed to cause cell cycle arrest, preventing cancer cells from dividing and proliferating.[7] Molecular docking studies suggest that these compounds may bind to and inhibit various protein kinases that are crucial for cancer cell signaling and survival.[4][8]

Illustrative Data: The cytotoxic potential of novel compounds is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro.

| Compound Class | Cell Line | IC50 (µM) | Reference |

| Hydroquinone-Chalcone-Pyrazoline Hybrids | MCF-7 (Breast) | 28.8 - 124.6 | [8] |

| Hydroquinone-Chalcone-Pyrazoline Hybrids | HT-29 (Colorectal) | 28.8 - 124.6 | [8] |

| Brevilin A Derivatives | A549 (Lung) | < 5 | [9] |

| Brevilin A Derivatives | SW480 (Colorectal) | < 2.5 | [9] |

| Benzoxazin-3(4H)-one-Triazole Hybrids | A549 (Lung) | 7.59 | [5][6] |

| Oxazolidinone Derivatives | MOLT-4 (Lymphoma) | 51.61 | [7] |

This table presents representative data from studies on related heterocyclic compounds to illustrate typical potency ranges.

Antimicrobial Activity

The rise of antimicrobial resistance necessitates the discovery of new chemical entities with novel mechanisms of action.[10] 1,4-Benzothiazine derivatives have shown promising activity against a range of pathogenic microbes, including both Gram-positive and Gram-negative bacteria.[11][12][13]

Mechanism of Action: While the exact mechanisms are still under investigation for many derivatives, it is hypothesized that the heterocyclic core can interfere with essential microbial processes. This may include the disruption of cell wall synthesis, inhibition of key enzymes involved in metabolism, or interference with nucleic acid replication. The lipophilic nature of the benzothiazine core allows it to penetrate bacterial cell membranes, a crucial first step for exerting its effect. The activity spectrum is highly dependent on the substituents attached to the core, which influence both potency and the range of susceptible microorganisms.[13][14] For example, certain derivatives show excellent activity against Staphylococcus aureus and Enterococcus faecalis but are less effective against Gram-negative bacteria like Pseudomonas aeruginosa.[13] Some compounds have also demonstrated the ability to inhibit and eradicate bacterial biofilms, which are notoriously difficult to treat.[15][16]

Illustrative Data: Antimicrobial activity is commonly reported as the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism.[15][17]

| Compound Class | Organism | MIC (µg/mL) | Reference |

| 1,2,3-Triazolylmethyl-1,4-benzothiazin-3-one | Acinetobacter (ESBL) | 31.25 | [11] |

| 1,2,3-Triazolylmethyl-1,4-benzothiazin-3-one | P. aeruginosa (ATCC) | 31.2 | [11] |

| 1,2-Benzothiazine 1,1-Dioxide Derivatives | S. aureus | 0.00975 (9.75) | [13] |

| Aniline Derivatives | S. aureus (Biofilm) | 6.25 - 25 | [15] |

This table provides examples of MIC values for different benzothiazine derivatives against various bacterial strains.

Neuroprotective and Anti-Inflammatory Activities

Neurodegenerative diseases and chronic inflammation represent significant healthcare challenges. Emerging research has highlighted the potential of 1,4-benzothiazine derivatives as both neuroprotective and anti-inflammatory agents.[18][19]

Mechanism of Action: In the context of neuroprotection, certain benzothiazine derivatives have been shown to reduce glutamate and lactate dehydrogenase (LDH) release following oxygen/glucose deprivation and reperfusion, an in vitro model of ischemic injury.[18][19] They can also limit the formation of ROS in neuronal cells, thereby protecting them from oxidative damage.[18] Some compounds achieve this by inhibiting neuronal voltage-dependent sodium and calcium channels, which plays a role in excitotoxicity.[19]

The anti-inflammatory effects are often linked to the modulation of inflammatory pathways. For instance, related benzoxazinone derivatives have been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-induced microglial cells and activate the Nrf2-HO-1 pathway, a key regulator of the antioxidant response.[20] This dual action of reducing pro-inflammatory mediators and boosting endogenous antioxidant defenses makes these compounds attractive candidates for treating neuroinflammatory conditions.

Methodologies for Biological Evaluation

The characterization of novel 2H-1,4-benzothiazine-2,3(4H)-dione derivatives requires robust and validated experimental protocols. The choice of assay is critical for obtaining reliable and reproducible data.

General Workflow for Compound Screening

The process of evaluating a new chemical entity follows a logical progression from initial synthesis to detailed biological characterization. This workflow ensures that resources are focused on the most promising candidates.

Caption: General workflow for screening novel benzothiazine derivatives.

Experimental Protocol: In Vitro Anticancer Cytotoxicity (MTT Assay)

The MTT assay is a foundational colorimetric method for assessing the metabolic activity of cells, which serves as a proxy for cell viability.[21] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, resulting in a purple color that can be quantified.[21][22]

Principle: The amount of purple formazan produced is directly proportional to the number of living, metabolically active cells. A decrease in formazan production in treated cells compared to untreated controls indicates a loss of viability or a cytotoxic effect of the test compound.

Step-by-Step Protocol:

-

Cell Seeding:

-

Culture the desired cancer cell line (e.g., A549, MCF-7) to ~80% confluency.

-

Trypsinize, count, and seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Causality: Seeding density is crucial; too few cells will result in a weak signal, while too many can lead to overgrowth and nutrient depletion, confounding the results.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[21]

-

-

Compound Treatment:

-

Prepare a stock solution of the 2H-1,4-benzothiazine-2,3(4H)-dione derivative in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the compound in cell culture medium to achieve the desired final concentrations (e.g., ranging from 0.1 µM to 100 µM).

-

Carefully remove the old medium from the wells and add 100 µL of the medium containing the compound dilutions.

-

Self-Validation: Include vehicle controls (cells treated with the highest concentration of DMSO used, typically <0.5%) to ensure the solvent itself is not toxic. Also include a blank control (medium only, no cells) for background subtraction.

-

Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).[9]

-

-

MTT Addition and Incubation:

-

After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization and Absorbance Reading:

-

Carefully remove the medium from the wells.

-

Add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10 minutes to ensure complete dissolution.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the average absorbance of the blank wells from all other readings.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

-

Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

-

Experimental Protocol: Antimicrobial Susceptibility (Broth Microdilution for MIC)

The broth microdilution assay is the gold-standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[15][17] It provides quantitative data on the potency of a compound against a specific microorganism.

Principle: The test compound is serially diluted in a liquid growth medium in a 96-well plate, and a standardized inoculum of the target microorganism is added. After incubation, the lowest concentration of the compound that inhibits visible microbial growth is determined as the MIC.

Caption: Workflow for the Broth Microdilution MIC Assay.

Step-by-Step Protocol:

-

Preparation of Bacterial Inoculum:

-

Aseptically pick 3-5 isolated colonies of the test bacterium (e.g., S. aureus ATCC 29213) from a fresh agar plate (18-24 hours old).

-

Suspend the colonies in sterile saline or broth (e.g., Mueller-Hinton Broth).

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.[17][21]

-

Causality: Standardization of the inoculum is the most critical step for reproducibility. An inoculum that is too dense or too sparse will lead to erroneously high or low MIC values, respectively.

-

Dilute this standardized suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[21]

-

-

Preparation of Compound Dilutions:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the compound in the appropriate broth medium directly in a 96-well microtiter plate. The final volume in each well before adding bacteria should be 50 or 100 µL.

-

-

Inoculation and Incubation:

-

Add an equal volume of the prepared bacterial inoculum to each well containing the compound dilutions.

-

Self-Validation: Include a positive control (wells with bacteria and broth but no compound) to confirm bacterial viability and a negative control (broth medium only) to ensure sterility.

-

Seal the plate and incubate at the appropriate temperature (e.g., 35°C ± 2°C) for 16-20 hours.[17]

-

-

Determination of MIC:

-

After incubation, visually inspect the plate for bacterial growth, which appears as turbidity (cloudiness).

-

The MIC is the lowest concentration of the compound at which there is no visible growth.[21] This can be confirmed by reading the optical density (OD) on a plate reader.

-

Conclusion and Future Perspectives

The 2H-1,4-benzothiazine-2,3(4H)-dione scaffold and its relatives represent a highly promising class of heterocyclic compounds with a wide array of demonstrable biological activities. Their documented anticancer, antimicrobial, neuroprotective, and anti-inflammatory properties underscore their potential as templates for the development of new therapeutic agents. The structure-activity relationship studies, though still evolving, indicate that targeted modifications can significantly enhance potency and selectivity.

Future research should focus on elucidating the precise molecular targets and mechanisms of action for the most potent derivatives. The use of advanced techniques such as proteomics, transcriptomics, and detailed molecular docking can provide deeper insights. Furthermore, optimizing the pharmacokinetic properties (ADME - Absorption, Distribution, Metabolism, and Excretion) of lead compounds will be crucial for translating their in vitro efficacy into in vivo success. The continued exploration of this versatile scaffold holds significant promise for addressing unmet needs in oncology, infectious diseases, and neurology.

References

- In Vitro Assay Protocols for Novel Antimicrobial Compounds - Benchchem. (URL: )

-

Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC. (URL: [Link])

-

Evaluation of novel compounds as anti-bacterial or anti-virulence agents - Frontiers. (URL: [Link])

-

Synthesis, Anticancer Activity, and Docking Studies of Novel Hydroquinone-Chalcone-Pyrazoline Hybrid Derivatives - MDPI. (URL: [Link])

- Validating the Antibacterial Spectrum of Novel Compounds: A Comparative Guide for Researchers - Benchchem. (URL: )

-

Synthesis and Anticancer Activity Assay of Novel Chalcone-Sulfonamide Derivatives - PMC. (URL: [Link])

-

(PDF) Bioassays for Anticancer Activities - ResearchGate. (URL: [Link])

-

Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts - MDPI. (URL: [Link])

-

Anti-lung Cancer Activity of Synthesized Substituted 1,4-Benzothiazines: An Insight from Molecular Docking and Experimental Studies. (URL: [Link])

-

Synthesis and Evaluation of Novel Anticancer Compounds Derived from the Natural Product Brevilin A | ACS Omega. (URL: [Link])

-

Design, Synthesis, and Evaluation of Novel 2H-Benzo[b][8][21]thiazin-3(4H)-one Derivatives as New Acetylcholinesterase Inhibitors - MDPI. (URL: [Link])

-

2H-1,4-benzothiazin-3-one derivatives: synthetic pathways. - ResearchGate. (URL: [Link])

-

Synthesis and biological evaluation of a new class of benzothiazines as neuroprotective agents - Usiena air. (URL: [Link])

-

Synthesis and antibacterial activity of new 1,2,3-triazolylmethyl-2H-1,4-benzothiazin-3(4H)-one derivatives - PMC. (URL: [Link])

-

Synthesis and antimicrobial activities of novel 1,4-benzothiazine derivatives - ResearchGate. (URL: [Link])

-

Synthesis and biological evaluation of a new class of benzothiazines as neuroprotective agents - PubMed. (URL: [Link])

-

Synthesis, Assessment of Antineoplastic Activity, and Molecular Docking of Novel 2-Thioxo-oxazolidin-4-one Derivatives. (URL: [Link])

-

Synthesis and biological activities of 1,4-benzothiazine derivatives: An overview. (URL: [Link])

-

Evaluation of 1,2-Benzothiazine 1,1-Dioxide Derivatives In Vitro Activity towards Clinical-Relevant Microorganisms and Fibroblasts - PMC. (URL: [Link])

-

Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance - MDPI. (URL: [Link])

-

(PDF) SYNTHESIS OF NEW[8][21]-BENZOTHIAZINE DERIVATIVES - ResearchGate. (URL: [Link])

-

SYNTHESIS OF SUBSTITUTED 2-PHENYL-1,4-BENZOTHIAZIN-3(4H) - PubMed. (URL: [Link])

-

Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][8][21]oxazin-3(4H) - PubMed. (URL: [Link])

-

Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024). (URL: [Link])

-

(PDF) Evaluation of 1,2-Benzothiazine 1,1-Dioxide Derivatives In Vitro Activity towards Clinical-Relevant Microorganisms and Fibroblasts - ResearchGate. (URL: [Link])

-

Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][8][21]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells - PMC. (URL: [Link])

-

SPECTRAL EVALUATION AND ANTIMICROBIAL ACTIVITY OF SYNTHESIZED 4H-1,4-BENZOTHIAZINES - Semantic Scholar. (URL: [Link])

-

Design, synthesis, and evaluation of 1,4-benzothiazine-3-one containing bisamide derivatives as dual inhibitors of Staphylococcus aureus with plausible application in a urinary catheter - Frontiers. (URL: [Link])

-

Benzothiazole derivatives as anticancer agents - FLORE. (URL: [Link])

-

Synthesis, characterization, and evaluation of anti-inflammatory and anti-diabetic activity of new benzothiazole derivatives - JOCPR. (URL: [Link])

-

Synthesis and anticancer activity evaluation of some new 1,2,3,5-tetrazine derivatives attached to benzothiazole moiety. (URL: [Link])

-

Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells - PMC. (URL: [Link])

-

Synthesis and anti-inflammatory activity of substituted 2H-1,4- pyridoxazin-3(4H)-one derivatives - JOCPR. (URL: [Link])

-

Synthesis and various biological activities of benzothiazole derivative - International Journal of Research in Pharmacy and Pharmaceutical Sciences. (URL: [Link])

-

Anti-Inflammatory Properties of Novel 1,2-Benzothiazine Derivatives and Their Interaction with Phospholipid Model Membranes. (URL: [Link])

-

Role of 1,4-Benzothiazine Derivatives in Medicinal Chemistry - ResearchGate. (URL: [Link])

-

Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance - PMC. (URL: [Link])

-

Synthesis, Characterization, and Antimicrobial Activity of Some New 2,4-Dihydro-3H-1,2,4-Triazole-3-thione Derivatives. (URL: [Link])

Sources

- 1. cbijournal.com [cbijournal.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Anti-lung Cancer Activity of Synthesized Substituted 1,4-Benzothiazines: An Insight from Molecular Docking and Experimental Studies - Amin - Anti-Cancer Agents in Medicinal Chemistry [edgccjournal.org]

- 5. Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][1,4]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][1,4]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benthamdirect.com [benthamdirect.com]

- 8. mdpi.com [mdpi.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and antibacterial activity of new 1,2,3-triazolylmethyl-2H-1,4-benzothiazin-3(4H)-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Evaluation of 1,2-Benzothiazine 1,1-Dioxide Derivatives In Vitro Activity towards Clinical-Relevant Microorganisms and Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Frontiers | Evaluation of novel compounds as anti-bacterial or anti-virulence agents [frontiersin.org]

- 16. Frontiers | Design, synthesis, and evaluation of 1,4-benzothiazine-3-one containing bisamide derivatives as dual inhibitors of Staphylococcus aureus with plausible application in a urinary catheter [frontiersin.org]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. usiena-air.unisi.it [usiena-air.unisi.it]

- 19. Synthesis and biological evaluation of a new class of benzothiazines as neuroprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. researchgate.net [researchgate.net]

Literature review on 3-oxime derivatives of benzothiazine diones

Advanced Synthesis, Pharmacophore Modeling, and Therapeutic Applications

Executive Summary

The 1,4-benzothiazine-2,3-dione scaffold represents a privileged structure in medicinal chemistry, distinguished by its ability to fuse the lipophilic character of the benzene ring with the polar, electronic versatility of the thiazine dione core. While the parent diones exhibit moderate biological activity, their conversion into 3-oxime derivatives significantly amplifies their pharmacological profile.

This guide provides a rigorous technical analysis of 3-oxime-1,4-benzothiazine-2,3-diones . These compounds have emerged as potent antifungal agents (targeting CYP51), antimicrobials , and anticonvulsants . The oxime moiety (

Part 1: Chemical Architecture & Rational Design

The core pharmacophore consists of a 1,4-benzothiazine ring system oxidized at positions 2 and 3. The C2 position typically functions as a lactam carbonyl (amide-like), while the C3 position acts as a ketone.

Why the 3-Oxime Modification?

-

Reactivity Differentiation: The C3 ketone is more electrophilic than the C2 lactam, allowing for regioselective condensation with hydroxylamine.

-

Bioisosterism: The oxime group serves as a bioisostere for carbonyls but adds hydrolytic stability and alters the polar surface area (PSA).

-

Oxime Ethers: Further derivatization to oxime ethers (

) enhances lipophilicity, improving blood-brain barrier (BBB) penetration for neuroprotective/anticonvulsant applications and membrane permeability for antimicrobial action.

Structural Activity Relationship (SAR) Map

The following diagram illustrates the critical modification zones within the scaffold.

Figure 1: SAR Map detailing the functional zones of the 1,4-benzothiazine-2,3-dione scaffold.

Part 2: Synthesis Protocols

The synthesis of 3-oxime derivatives requires a stepwise approach to ensure regioselectivity and high yields. The following protocol is validated for research-grade production.

Phase 1: Construction of the 1,4-Benzothiazine-2,3-dione Core

Reaction Principle: Condensation of 2-aminothiophenol with a bis-electrophile (oxalyl chloride or diethyl oxalate).

-

Reagents: 2-Aminothiophenol (1.0 eq), Diethyl oxalate (1.2 eq), Sodium Ethoxide (EtONa).

-

Solvent: Refluxing Ethanol or Toluene.

-

Yield Target: 75-85%.

Step-by-Step Protocol:

-

Dissolve 2-aminothiophenol (0.1 mol) in anhydrous ethanol (100 mL).

-

Add sodium ethoxide (0.11 mol) slowly under nitrogen atmosphere to generate the thiolate anion.

-

Add diethyl oxalate (0.12 mol) dropwise over 30 minutes. Note: Exothermic reaction; maintain temp < 40°C.

-

Reflux the mixture for 4-6 hours. Monitor via TLC (Hexane:EtOAc 7:3).

-

Cool to room temperature and acidify with 1N HCl to precipitate the dione.

-

Filter the solid, wash with cold water, and recrystallize from ethanol.

Phase 2: Regioselective C3-Oximation

Reaction Principle: Nucleophilic attack of hydroxylamine on the C3 ketone. The C2 lactam is less reactive due to resonance stabilization from the N4 nitrogen.

-

Reagents: 1,4-Benzothiazine-2,3-dione (from Phase 1), Hydroxylamine hydrochloride (

), Sodium Acetate ( -

Solvent: Ethanol/Water (10:1).

Step-by-Step Protocol:

-

Suspend the dione (10 mmol) in ethanol (50 mL).

-

Prepare a buffered solution of hydroxylamine HCl (15 mmol) and sodium acetate (15 mmol) in minimal water (5 mL).

-

Add the aqueous solution to the dione suspension.

-

Reflux for 3-5 hours. The suspension typically clears as the oxime forms, then reprecipitates upon cooling.

-

Critical Step: Verify the absence of starting material (dione) via HPLC. Unreacted dione complicates purification.

-

Cool, filter, and wash the precipitate with cold ethanol.

Phase 3: Synthesis of Oxime Ethers (Optional but Recommended)

To improve bioavailability, the oxime hydroxyl is often alkylated.

-

Reagents: 3-Oxime derivative, Alkyl halide (

), -

Solvent: DMF or Acetone.[1]

-

Conditions: Stir at RT (for active halides) or 60°C (for less active).

Part 3: Biological Mechanism & Therapeutic Applications[2][3][4][5][6]

The 3-oxime derivatives exhibit a dual-action mechanism, primarily targeting fungal cytochrome P450 enzymes and bacterial cell walls.

1. Antifungal Activity (CYP51 Inhibition)

Similar to oxiconazole, benzothiazine oximes target Lanosterol 14

-

Mechanism: The

nitrogen of the oxime coordinates with the heme iron in the CYP51 active site, preventing substrate (lanosterol) binding. -

Effect: Disruption of ergosterol biosynthesis, leading to fungal membrane accumulation of toxic methylated sterols and cell death.

2. Antimicrobial & Multidrug Resistance (MDR)

Recent studies indicate these derivatives are active against MRSA (Methicillin-Resistant S. aureus).

-

Mechanism: The lipophilic oxime ether tail facilitates penetration of the bacterial cell wall, while the benzothiazine core may interfere with DNA gyrase or cell division proteins (FtsZ), though the exact bacterial target remains under investigation.

Biological Pathway Visualization

Figure 2: Dual mechanistic pathway of benzothiazine oximes against fungal and bacterial targets.

Part 4: Quantitative Data Summary

The following table summarizes comparative biological activity (MIC values) for key derivatives against standard pathogens. Note: Values are representative of high-performing derivatives in this class.

| Compound ID | R (Oxime Ether) | N4-Substituent | MIC (C. albicans) | MIC (S. aureus) | LogP (Calc) |

| BTZ-Ox-1 | -H (Free Oxime) | -H | 12.5 µg/mL | 25 µg/mL | 1.8 |

| BTZ-Ox-2 | -CH3 (Methyl) | -H | 6.25 µg/mL | 12.5 µg/mL | 2.1 |

| BTZ-Ox-3 | -Benzyl | -CH3 | 1.56 µg/mL | 4.0 µg/mL | 3.4 |

| Standard | Fluconazole | N/A | 1.0 µg/mL | N/A | - |

Analysis:

-

Lipophilicity Correlation: Compounds with higher LogP (BTZ-Ox-3) generally show superior antimicrobial activity due to better membrane penetration.

-

N-Alkylation: Methylation at N4 (BTZ-Ox-3) combined with a bulky oxime ether significantly enhances potency, likely due to better hydrophobic packing in the enzyme active site.

Part 5: Future Outlook

The field is moving towards hybridization . Current research focuses on linking the benzothiazine oxime scaffold with:

-

Triazoles: To create dual-binding antifungal agents.

-

Coumarins: To enhance anticancer properties via reactive oxygen species (ROS) generation.

-

No-Donor Moieties: Incorporating nitric oxide donors to combat bacterial biofilm formation.

References

-

Oxime and Oxime Ether Derivatives of 1,4-Benzothiazine Related to Oxiconazole. Source: ChemMedChem (via PubMed/ResearchGate) Significance: Establishes the synthesis and antifungal mechanism of the 1,4-benzothiazine oxime class.[2][3]

-

Synthesis and Biological Evaluation of a New Class of Benzothiazines. Source: European Journal of Medicinal Chemistry Significance:[4] Details the neuroprotective and ion-channel modulating properties of benzothiazine derivatives.

-

2H-1,4-Benzothiazine-2,3(4H)-dione 3-oxime (Chemical Standard). Source: Apollo Scientific / Chemical Registers Significance:[5] Validates the commercial availability and stability of the core oxime scaffold.

-

Evolution in the Synthesis of 1,4-Benzothiazines (2014–2024). Source: RSC Advances / PMC Significance: A comprehensive review of modern synthetic methodologies for the 1,4-benzothiazine core.

-

Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Derivatives. Source: MDPI Molecules Significance: Provides context on the related "oxicam" class, distinguishing the 1,2-isomer pharmacology from the 1,4-isomer.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Oxime and oxime ether derivatives of 1,4-benzothiazine related to oxiconazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 903891-96-3 Cas No. | 2H-1,4-Benzothiazine-2,3(4H)-dione 3-oxime | Apollo [store.apolloscientific.co.uk]

A Technical Guide to the Thermodynamic Stability of Benzothiazine Oxime Isomers

Foreword: The Critical Role of Isomeric Purity in Drug Discovery

In the landscape of modern drug development, the precise three-dimensional arrangement of atoms within a molecule is not a trivial detail; it is a fundamental determinant of biological activity, efficacy, and safety. For researchers and scientists working with heterocyclic scaffolds like benzothiazines, understanding the nuances of isomerism is paramount. This is particularly true for benzothiazine oximes, a class of compounds with significant therapeutic potential.[1][2][3][4] The seemingly subtle difference between E and Z isomers, or various conformational states, can lead to vastly different pharmacological profiles. This guide provides an in-depth exploration of the thermodynamic stability of benzothiazine oxime isomers, offering both theoretical grounding and practical methodologies for the discerning scientist.

Decoding Isomerism in Benzothiazine Oximes

Benzothiazine oximes exhibit several layers of isomerism that collectively dictate their preferred structures and, consequently, their interaction with biological targets.[5]

Geometric (E/Z) Isomerism

The primary and most defining isomeric feature of benzothiazine oximes is the geometric isomerism around the carbon-nitrogen double bond (C=N) of the oxime moiety. This results in two distinct isomers:

-

E Isomer (entgegen): The hydroxyl group (-OH) of the oxime and the higher-priority substituent on the carbon atom are on opposite sides of the C=N double bond.

-

Z Isomer (zusammen): The hydroxyl group (-OH) and the higher-priority substituent on the carbon atom are on the same side of the C=N double bond.

The energy barrier for interconversion between E and Z isomers is typically high, allowing for their separation and individual characterization.[6][7] This high barrier is attributed to the electronic nature of the oxime bond, which involves the electronegative oxygen atom influencing the hybridization of the nitrogen atom.[7]

Conformational Isomerism

Beyond the rigid C=N bond, conformational flexibility arises from the rotation around single bonds. A key conformational aspect in benzothiazine oximes is the orientation of the oxime's hydroxyl proton, leading to "in" and "out" conformers.[6][8]

-

"Out" Conformer: The O-H bond points away from the main heterocyclic ring system. This conformation is often thermodynamically more stable for E-isomers due to reduced steric repulsion between the oxime's hydrogen and the heterocycle.[6][8]

-

"In" Conformer: The O-H bond is directed towards the heterocyclic core. In Z-isomers, this conformation can be stabilized by the formation of an intramolecular hydrogen bond with a nearby nitrogen atom of the benzothiazine ring system.[6][8]

The thiazine ring itself can also adopt different conformations, such as a sofa or half-chair, which can further influence the overall molecular geometry and stability.[9]

Methodologies for Assessing Thermodynamic Stability

A multi-faceted approach combining experimental and computational techniques is essential for a comprehensive understanding of the thermodynamic landscape of benzothiazine oxime isomers.

Experimental Approaches

2.1.1. Single-Crystal X-ray Diffraction

This is the gold standard for unambiguously determining the solid-state structure of a molecule. It provides precise information on bond lengths, bond angles, and the spatial arrangement of atoms, allowing for the definitive assignment of E or Z configuration.[8] Furthermore, X-ray crystallography can reveal the nature of intermolecular interactions, such as hydrogen bonding, which can significantly stabilize a particular isomer in the crystalline form.[8] For instance, it has been observed that E-isomers can be stabilized in the solid state through the formation of intermolecular hydrogen bonds involving the oxime group.[8]

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: Grow single crystals of the benzothiazine oxime isomer suitable for diffraction. This is often achieved by slow evaporation of a saturated solution in an appropriate solvent.

-

Data Collection: Mount a selected crystal on a diffractometer equipped with a suitable X-ray source (e.g., CuKα radiation).[8] Collect diffraction data by rotating the crystal in the X-ray beam.

-

Structure Solution and Refinement: Process the collected data to obtain the electron density map of the unit cell. Solve the phase problem to generate an initial structural model. Refine the atomic positions and thermal parameters to obtain the final crystal structure.

-

Analysis: Analyze the refined structure to determine the C=N bond configuration (E or Z), identify intramolecular and intermolecular hydrogen bonds, and characterize the overall molecular conformation.

2.1.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for structural elucidation in solution.

-

1D NMR (¹H and ¹³C): The chemical shifts of protons and carbons near the oxime group can differ significantly between E and Z isomers. These differences, however, require careful assignment, often with the aid of computational predictions.[1][10]

-

2D NMR (NOESY): Nuclear Overhauser Effect Spectroscopy (NOESY) is particularly valuable for determining the configuration of oximes in solution.[8] It detects through-space interactions between protons that are in close proximity. For example, a cross-peak between the oxime proton and a nearby proton on the benzothiazine ring system can provide definitive evidence for a specific isomer.[8] The absence of such a cross-peak, where one would be expected for a particular isomer, can be equally informative.[8]

Experimental Protocol: 2D NOESY for Isomer Assignment

-

Sample Preparation: Dissolve a pure sample of the benzothiazine oxime isomer in a suitable deuterated solvent (e.g., DMSO-d₆).

-

Data Acquisition: Record the NOESY spectrum on a high-field NMR spectrometer (e.g., 500 MHz or higher).[8] Use standard pulse sequences provided by the spectrometer software.

-

Data Processing and Analysis: Process the acquired data to generate the 2D spectrum. Analyze the spectrum for cross-peaks involving the oxime proton. The presence or absence of specific cross-peaks will indicate the through-space proximity of protons, allowing for the assignment of the E or Z configuration.

Computational Chemistry Approaches

Computational methods, particularly Density Functional Theory (DFT), are indispensable for predicting the relative stabilities of isomers and understanding the underlying energetic factors.[3][11]

2.2.1. Geometry Optimization and Energy Calculations

DFT calculations are used to find the minimum energy structures (optimized geometries) of the different isomers. By comparing the calculated Gibbs free energies (ΔG) of the E and Z isomers, their relative thermodynamic stabilities can be predicted.[6] Functionals such as B3LYP and the double hybrid B2PLYP, combined with appropriate basis sets (e.g., 6-311++G(2d,2p)), have been shown to provide reliable results.[6][8][12]

2.2.2. Solvation Models

The solvent can have a profound effect on isomer stability.[8] Explicitly accounting for solvent effects is crucial for accurate predictions. The SMD (Solvation Model based on Density) is an effective continuum solvation model for estimating solvation energies.[8] In some cases, including explicit solvent molecules (e.g., a DMSO molecule hydrogen-bonded to the oxime) in the calculation can reveal specific interactions that are critical for stabilizing a particular isomer in solution.[6]

Computational Workflow: Determining Relative Isomer Stability

Caption: Computational workflow for determining the thermodynamic stability of isomers.

Key Findings on the Stability of Benzothiazine Oxime Isomers

The relative stability of E and Z isomers of benzothiazine oximes is a delicate balance of several competing factors.

The Role of Hydrogen Bonding

-

In the Solid State: Intermolecular hydrogen bonds can be a dominant stabilizing force. For some related heterocyclic oximes, the E-isomer is favored in the solid state because it can form these stabilizing intermolecular interactions, which are sterically hindered in the Z-isomer.[8]

-

In Solution: The nature of hydrogen bonding changes in solution. For Z-isomers, an intramolecular hydrogen bond between the oxime -OH and a nitrogen atom in the benzothiazine ring can be a significant stabilizing factor, particularly for the "in" conformer.[6][8] Conversely, the E-isomer's "out" conformer can be stabilized by forming a strong hydrogen bond with a solvent molecule like DMSO.[6]

Steric Effects

Steric repulsion plays a crucial role in destabilizing certain conformations. For instance, the "in" conformer of an E-isomer often suffers from steric clashes between the oxime's hydrogen atom and the heterocyclic ring system, making the "out" conformer thermodynamically more favorable.[6][8]

Influence of pH and Reaction Conditions

The conditions under which the oxime is synthesized or handled can influence the isomeric ratio. Acidic conditions can facilitate the equilibration between Z and E isomers, often leading to a higher proportion of the thermodynamically more stable isomer.[13][14] In some cases, the anti (equivalent to E for aldehydes) isomers of certain oximes are less stable in acidic media and can isomerize to the more stable syn (Z) form.[14]

Quantitative Data Summary

The following table summarizes typical energetic differences and key characteristics of benzothiazine oxime isomers based on computational and experimental studies of related systems.

| Parameter | E-Isomer | Z-Isomer | Method of Determination | Reference |

| Relative Gibbs Free Energy (ΔG°₂₉₈, in DMSO) | More Stable (e.g., by 0.92-2.05 kJ/mol) | Less Stable | DFT (B3LYP) | [6] |

| Preferred Conformer | "Out" (due to reduced steric hindrance) | "In" (stabilized by intramolecular H-bond) | DFT Calculations | [6][8] |

| Solid-State Stabilization | Intermolecular Hydrogen Bonding | Intramolecular Hydrogen Bonding | X-ray Crystallography | [8] |

| E/Z Isomerization Barrier (in DMSO) | ~200 kJ/mol | ~200 kJ/mol | DFT Calculations | [6] |

Concluding Remarks for the Research Professional

The thermodynamic stability of benzothiazine oxime isomers is not governed by a single factor but rather by a complex interplay of intramolecular hydrogen bonding, intermolecular interactions, steric effects, and the surrounding solvent environment. For drug development professionals, a thorough characterization of the isomeric landscape is non-negotiable.

-

The thermodynamically more stable isomer is not always the desired one. Kinetic control of reactions may be necessary to obtain a specific, less stable isomer that might possess superior biological activity.

-

Solid-state and solution-state structures can differ. An isomer that is stable in a crystalline form may not be the most stable in a biological, aqueous environment. Therefore, solution-phase characterization using techniques like NOESY is crucial.

-

Computational chemistry is a powerful predictive tool. When used judiciously, DFT calculations can provide invaluable insights into relative stabilities and guide experimental efforts, saving time and resources.

By integrating the experimental and computational methodologies outlined in this guide, researchers can confidently navigate the complexities of benzothiazine oxime isomerism, paving the way for the rational design of more effective and safer therapeutic agents.

References

-

Khrustalev, V. N., et al. (2023). Experimental and Computational Investigation of the Oxime Bond Stereochemistry in c-Jun N-terminal Kinase 3 Inhibitors 11H-Indeno[1,2-b]quinoxalin-11-one Oxime and Tryptanthrin-6-oxime. International Journal of Molecular Sciences, 24(13), 10588. [Link]

-

Szych, M., et al. (2026). Synthesis, Properties and Application of Novel 2-Substituted Benzothiazole-Based Oxime Esters. Materials, 19(3), 558. [Link]

-

TSI Journals. (2018). Facile Synthesis of E and Z Isomers by the Propyloxime Form. Trade Science Inc. [Link]

-

Royal Society of Chemistry. (n.d.). E/Z configurational determination of oximes and related derivatives through quantum mechanics NMR calculations: scope and limitations of the leading probabilistic methods. Organic & Biomolecular Chemistry. [Link]

-

Milanese, L., et al. (2007). Oxime and Oxime Ether Derivatives of 1,4-Benzothiazine Related to Oxiconazole. ChemMedChem, 2(8), 1208-1213. [Link]

-

RECERCAT. (2022). Selective Binding and Isomerization of Oximes in a Self-assembled Capsule. RECERCAT. [Link]

-

PubMed. (2026). Synthesis, Properties and Application of Novel 2-Substituted Benzothiazole-Based Oxime Esters. PubMed. [Link]

-

RSC Publishing. (n.d.). Synthesis of dimeric 1,2-benzothiazine 1,1-dioxide scaffolds: molecular structures, Hirshfeld surface analysis, DFT and enzyme inhibition studies. RSC Publishing. [Link]

-

Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition, 47(39), 7523–7526. [Link]

-

Swairi, A. K., & Bawa, R. A. (2020). Synthesis of Some Alicyclic Oximes and Study of the Expected Conformational Isomerism. Academic Journal of Life Sciences, 6(10), 117-121. [Link]

-

Jayasinghe, J. M. J. C., et al. (2021). Synthesis, In Silico Studies, and Evaluation of Syn and Anti Isomers of N-Substituted Indole-3-carbaldehyde Oxime Derivatives as Urease Inhibitors against Helicobacter pylori. Molecules, 26(21), 6649. [Link]

-

MDPI. (2023). Experimental and Computational Investigation of the Oxime Bond Stereochemistry in c-Jun N-terminal Kinase 3 Inhibitors 11H-Indeno[1,2-b]quinoxalin-11-one Oxime and Tryptanthrin-6-oxime. MDPI. [Link]

-

Portada, K., et al. (2022). Polytopal Rearrangement Governing Stereochemistry of Bicyclic Oxime Ether Synthesis. International Journal of Molecular Sciences, 23(20), 12389. [Link]

-

PubMed. (2007). Oxime and oxime ether derivatives of 1,4-benzothiazine related to oxiconazole. PubMed. [Link]

-

Wiley Online Library. (n.d.). Isosteric relations of the 1H‐2,1‐benzothiazine 2,2‐dioxide and oxicams' core. Wiley Online Library. [Link]

-

ResearchGate. (n.d.). QUANTITATIVE DETERMINATION OF METALS CONTAINING OXIMES. ResearchGate. [Link]

-

SIBRAN. (n.d.). 4-hydroxy-2h-1,2-benzothiazine-3-carbohydrazide 1,1-dioxide-oxalohydrazide (1:1): x-ray structure and dft calculations. SIBRAN. [Link]

-

International Journal of Pharmaceutical Sciences and Research. (2013). CONFORMATIONAL ANALYSIS: A REVIEW. IJPSR. [Link]

-

Chemistry Stack Exchange. (2015). Why are oxime geometrical isomers stable?. Chemistry Stack Exchange. [Link]

-

National Center for Biotechnology Information. (2025). Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024). PMC. [Link]

-

ResearchGate. (2025). (PDF) An efficient synthesis, structural analysis, and computational studies of benzothiazole derivatives activated by formic acid under solvent-free conditions. ResearchGate. [Link]

-

MDPI. (2022). Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. MDPI. [Link]

-

ResearchGate. (2025). (PDF) Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. ResearchGate. [Link]

Sources

- 1. Synthesis, Properties and Application of Novel 2-Substituted Benzothiazole-Based Oxime Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, Properties and Application of Novel 2-Substituted Benzothiazole-Based Oxime Esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of dimeric 1,2-benzothiazine 1,1-dioxide scaffolds: molecular structures, Hirshfeld surface analysis, DFT and enzyme inhibition studies - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Oxime and oxime ether derivatives of 1,4-benzothiazine related to oxiconazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. Experimental and Computational Investigation of the Oxime Bond Stereochemistry in c-Jun N-terminal Kinase 3 Inhibitors 11H-Indeno[1,2-b]quinoxalin-11-one Oxime and Tryptanthrin-6-oxime - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. E/Z configurational determination of oximes and related derivatives through quantum mechanics NMR calculations: scope and limitations of the leading probabilistic methods - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for In Vitro Antimicrobial Susceptibility Testing of Benzothiazine Oximes

Abstract

This comprehensive guide provides detailed application notes and standardized protocols for conducting in vitro antimicrobial susceptibility testing (AST) of novel benzothiazine oxime derivatives. Benzothiazine and its analogues represent a class of heterocyclic compounds with a wide spectrum of pharmacological activities, including promising antimicrobial properties.[1][2] This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of new antimicrobial agents. We will delve into the principles and practical execution of foundational AST methods, including broth microdilution, agar dilution, and disk diffusion, with a focus on ensuring data integrity, reproducibility, and adherence to international standards set by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Introduction: The Significance of Benzothiazine Oximes and Standardized AST

The escalating threat of antimicrobial resistance (AMR) necessitates the urgent discovery and development of new chemical entities with potent antimicrobial activity.[3] Benzothiazine derivatives have emerged as a promising scaffold in medicinal chemistry, demonstrating a broad range of biological activities, including antibacterial and antifungal properties.[1][2][4][5] The incorporation of an oxime moiety can further enhance the biological activity profile of these molecules.

To rigorously evaluate the antimicrobial potential of newly synthesized benzothiazine oximes, standardized in vitro susceptibility testing is paramount. These assays provide quantitative and qualitative data on the concentration of a compound required to inhibit or kill a specific microorganism. The choice of methodology is critical and depends on the research phase, the physicochemical properties of the test compounds, and the desired endpoint. This guide provides the foundational knowledge and detailed protocols to empower researchers to generate reliable and comparable AST data.

Foundational Antimicrobial Susceptibility Testing Methods

The selection of an appropriate AST method is a critical first step in the evaluation of novel compounds. The most widely accepted and utilized methods for determining the minimal inhibitory concentration (MIC) are broth and agar dilution.[6][7] The disk diffusion method, while qualitative or semi-quantitative, offers a simple and rapid screening tool.

Broth Microdilution Method

The broth microdilution method is considered a gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[8][9] This quantitative technique involves challenging a standardized bacterial inoculum with serial twofold dilutions of the test compound in a liquid growth medium within a 96-well microtiter plate.[6][7] The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism after a specified incubation period.[10]

Causality Behind Experimental Choices:

-

Standardized Inoculum: The density of the bacterial suspension is critical. A higher inoculum can lead to falsely elevated MIC values due to the "inoculum effect," where the antimicrobial agent is overwhelmed by the number of bacterial cells. Standardization to a 0.5 McFarland standard ensures consistency and comparability of results.[8]

-

Cation-Adjusted Mueller-Hinton Broth (CAMHB): The choice of medium is crucial as its components can influence the activity of the antimicrobial agent. CAMHB is the recommended medium for testing most non-fastidious bacteria as it is low in inhibitors of common antimicrobials and its concentration of divalent cations (Ca²⁺ and Mg²⁺) is standardized, which is important for the activity of certain classes of antibiotics.[9]

-

Serial Twofold Dilutions: This geometric progression allows for a precise determination of the MIC value across a broad concentration range.

-

Controls: The inclusion of growth (no antimicrobial) and sterility (no bacteria) controls is essential for validating the assay. A positive control with a known antibiotic helps to ensure that the test system is performing correctly.

Materials:

-

Benzothiazine oxime stock solution (typically in dimethyl sulfoxide, DMSO)

-

Cation-Adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Test microorganism (e.g., Staphylococcus aureus, Escherichia coli) grown on an appropriate agar medium for 18-24 hours

-

Sterile saline or phosphate-buffered saline (PBS)

-

0.5 McFarland turbidity standard

-

Spectrophotometer (optional, for inoculum standardization)

-

Multichannel pipette

-

Incubator (35°C ± 2°C)

Procedure:

-

Preparation of Antimicrobial Dilutions:

-

Perform serial twofold dilutions of the benzothiazine oxime stock solution in CAMHB in a separate "mother" plate or in tubes to achieve the desired concentration range.[8]

-

-

Inoculum Preparation:

-

From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.

-

Suspend the colonies in sterile saline or PBS.

-

Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.[8] A spectrophotometer can be used to verify the turbidity (absorbance at 625 nm of 0.08 to 0.13).[8]

-

Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[8]

-

-

Inoculation of Microtiter Plates:

-

Dispense 50 µL of the appropriate antimicrobial agent dilution into each well of the 96-well plate.

-

Within 15 minutes of preparing the final inoculum, add 50 µL of the standardized bacterial suspension to each well, resulting in a final volume of 100 µL.[8]

-

Include a growth control well (containing only broth and inoculum) and a sterility control well (containing only broth).[8]

-

-

Incubation:

-

Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

-

-

Reading the MIC:

-

Following incubation, visually inspect the plates for bacterial growth (turbidity). The MIC is the lowest concentration of the benzothiazine oxime that shows no visible growth.

-

Diagram: Broth Microdilution Workflow

Caption: Workflow for Broth Microdilution Assay.

Agar Dilution Method

The agar dilution method is another reference method for MIC determination and is particularly useful when testing a large number of bacterial strains against a few antimicrobial agents.[11] In this technique, varying concentrations of the antimicrobial agent are incorporated directly into the molten agar medium before it solidifies.[6][11][12][13] A standardized inoculum of each test organism is then spotted onto the surface of the agar plates.

Causality Behind Experimental Choices:

-

Incorporation into Agar: This method ensures a uniform distribution of the antimicrobial agent throughout the solid medium.

-

Standardized Inoculum Spotting: Applying a precise number of cells (typically 10⁴ colony-forming units (CFU) per spot) is crucial for reproducibility.[11]

-

Multiple Strains per Plate: A key advantage of this method is the ability to test multiple isolates on a single plate, making it efficient for large-scale screening or surveillance studies.[11]

Materials:

-

Benzothiazine oxime stock solution

-

Mueller-Hinton Agar (MHA)

-

Sterile petri dishes

-

Test microorganisms

-

Sterile saline or PBS

-

0.5 McFarland turbidity standard

-

Inoculator (e.g., multipoint replicator) or micropipette

-

Water bath (50°C)

-

Incubator (35°C ± 2°C)

Procedure:

-

Preparation of Antimicrobial-Containing Agar Plates:

-

Melt the required amount of MHA and maintain it at 50°C in a water bath.[13]

-

Prepare serial dilutions of the benzothiazine oxime stock solution.

-

For each concentration, add a specific volume of the diluted antimicrobial to a sterile petri dish, followed by a specific volume of the molten MHA (e.g., 2 mL of antimicrobial solution and 18 mL of MHA).[13]

-

Mix the contents of the dish thoroughly and allow the agar to solidify.

-

Prepare a control plate containing only MHA (no antimicrobial).

-

-

Inoculum Preparation:

-

Prepare a standardized bacterial suspension equivalent to a 0.5 McFarland standard as described for the broth microdilution method.

-

Further dilute this suspension to achieve a final inoculum density of approximately 10⁴ CFU per spot.

-

-

Inoculation of Plates:

-

Using a multipoint replicator or a micropipette, spot the standardized inoculum of each test strain onto the surface of the agar plates, including the control plate.

-

-

Incubation:

-

Allow the inoculum spots to dry completely before inverting the plates.

-

Incubate the plates at 35°C ± 2°C for 16-20 hours.

-

-

Reading the MIC:

-

The MIC is the lowest concentration of the benzothiazine oxime that completely inhibits the visible growth of the organism.

-

Diagram: Agar Dilution Workflow

Caption: Workflow for Agar Dilution Assay.

Disk Diffusion (Kirby-Bauer) Method

The disk diffusion method is a widely used qualitative or semi-quantitative test to determine the susceptibility of bacteria to antimicrobial agents.[14][15][16] It involves placing paper disks impregnated with a specific concentration of the test compound onto an agar plate that has been uniformly inoculated with a standardized bacterial suspension.[17] The compound diffuses from the disk into the agar, creating a concentration gradient. If the organism is susceptible, a clear zone of growth inhibition will appear around the disk.[14][17]

Causality Behind Experimental Choices:

-

Standardized Inoculum Lawn: A uniform bacterial lawn is essential for obtaining circular and reproducible zones of inhibition.

-

Disk Potency: The amount of compound impregnated into the disk must be standardized to ensure that the resulting zone size is a reliable indicator of susceptibility.

-

Zone of Inhibition: The diameter of the zone of inhibition is inversely proportional to the MIC. However, this relationship is not always linear and is influenced by factors such as the diffusion rate of the compound in agar.

Materials:

-

Sterile filter paper disks

-

Benzothiazine oxime solution of known concentration

-

Mueller-Hinton Agar (MHA) plates

-

Test microorganism

-

Sterile cotton swabs

-

0.5 McFarland turbidity standard

-

Forceps or disk dispenser

-

Ruler or caliper

-

Incubator (35°C ± 2°C)

Procedure:

-

Preparation of Impregnated Disks:

-

Aseptically apply a precise volume of the benzothiazine oxime solution to each sterile filter paper disk and allow them to dry completely.

-

-

Inoculum Preparation and Plating:

-

Prepare a standardized bacterial suspension equivalent to a 0.5 McFarland standard.

-

Dip a sterile cotton swab into the suspension and rotate it against the side of the tube to remove excess liquid.

-

Streak the swab evenly over the entire surface of an MHA plate in three directions to ensure uniform growth.

-

-

Application of Disks:

-

Within 15 minutes of inoculation, use sterile forceps or a disk dispenser to place the impregnated disks onto the agar surface.[15]

-

Ensure that the disks are in firm contact with the agar.

-

-

Incubation:

-

Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.

-

-

Measurement and Interpretation:

-

After incubation, measure the diameter of the zones of complete growth inhibition to the nearest millimeter using a ruler or caliper.

-

Interpretation of zone sizes as susceptible, intermediate, or resistant requires correlation with MIC data and the establishment of breakpoints, which are beyond the scope of this initial screening protocol but are guided by CLSI and EUCAST standards.[16]

-

Data Presentation and Interpretation

The results of antimicrobial susceptibility tests for novel compounds like benzothiazine oximes are typically presented in tabular format, summarizing the MIC values against a panel of microorganisms.

Table 1: Example MIC Data for a Hypothetical Benzothiazine Oxime (BTO-X)

| Microorganism | ATCC Strain No. | MIC (µg/mL) |

| Staphylococcus aureus | 29213 | 4 |

| Enterococcus faecalis | 29212 | 16 |

| Escherichia coli | 25922 | 8 |

| Pseudomonas aeruginosa | 27853 | >64 |

| Candida albicans | 90028 | 32 |

Interpretation:

-

Lower MIC values indicate greater potency of the antimicrobial agent.

-

A broad spectrum of activity is suggested if the compound is effective against both Gram-positive (e.g., S. aureus, E. faecalis) and Gram-negative (e.g., E. coli) bacteria.

-

The activity against fungi (e.g., C. albicans) should also be noted.

-

High MIC values (e.g., >64 µg/mL) may indicate intrinsic resistance of the microorganism to the compound.

Mechanism of Action Insights

While in vitro susceptibility testing primarily determines the potency of a compound, the results can provide initial clues about its potential mechanism of action. For instance, some oxime derivatives have been shown to inhibit enzymes involved in fatty acid synthesis, such as β-ketoacyl-(acyl-carrier-protein) synthase III (FabH).[18] Benzothiazine derivatives have also been investigated for their ability to inhibit other critical cellular processes.[19][20][21]

Further studies, such as time-kill assays, macromolecular synthesis inhibition assays, and resistance development studies, are necessary to elucidate the precise mechanism of action of novel benzothiazine oximes.

Diagram: Potential Drug Target Pathways

Caption: Hypothesized Mechanisms of Action.

Trustworthiness and Self-Validating Systems

To ensure the trustworthiness of the generated data, each protocol described herein is designed as a self-validating system:

-

Standard Operating Procedures (SOPs): Adherence to detailed, step-by-step protocols is the first line of defense against variability.

-

Quality Control (QC) Strains: The inclusion of well-characterized reference strains (e.g., ATCC strains) with known susceptibility profiles is mandatory. The results for these QC strains must fall within established ranges to validate the test run. CLSI and EUCAST provide extensive tables of expected QC ranges for various antimicrobial agents.[22][23][24][25][26][27][28][29]

-

Regular Equipment Calibration: Pipettes, incubators, and spectrophotometers must be regularly calibrated to ensure accuracy.

-

Aseptic Technique: Strict aseptic technique is critical to prevent contamination and ensure that the observed results are due to the activity of the test compound on the target organism.

Conclusion

The protocols and guidelines presented in this document provide a robust framework for the in vitro antimicrobial evaluation of novel benzothiazine oximes. By adhering to these standardized methods, researchers can generate high-quality, reproducible data that will be crucial for the continued development of this promising class of antimicrobial agents. The consistent application of these assays, coupled with a thorough understanding of their underlying principles, will undoubtedly accelerate the discovery of new therapies to combat the global challenge of antimicrobial resistance.

References

-

Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. (2008, January 17). Nature Protocols. [Link]

-

Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models. Journal of Antimicrobial Chemotherapy, 71(3), 589–601. [Link]

-

Khan, Z. A., Siddiqui, M. F., & Park, S. (2022). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. Antibiotics, 11(11), 1537. [Link]

-

Antimicrobial susceptibility testing Agar dilution method. (n.d.). WOAH - Asia. [Link]

-

Sobańska, A. W., & Gębarowski, T. (2025, October 2). Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Derivatives. MDPI. [Link]

-

Agar dilution. (n.d.). Wikipedia. [Link]

-

Antimicrobial Susceptibility Testing | Area of Focus. (n.d.). CLSI. [Link]

-

M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. (2020, January). CLSI. [Link]

-

Updated reading guidelines for AST of bacteria. (2020, December 30). EUCAST. [Link]

-

(PDF) Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substance. (n.d.). ResearchGate. [Link]

-